6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonylazetidinyl moiety, and a pyridazinone core. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Additionally, alkynyl heterocycles can be used as effective dipolarophiles for pyridine N-imine, allowing for the direct synthesis of analogous compounds in modest yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ylamine: This compound shares a similar fluorophenyl group but differs in its overall structure and functional groups.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds have a similar pyridazinone core but differ in the substituents attached to the core structure.
Uniqueness
6-(3-fluorophenyl)-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of a fluorophenyl group, a sulfonylazetidinyl moiety, and a pyridazinone core. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-21-11-15(8-19-21)27(25,26)22-9-14(10-22)23-17(24)6-5-16(20-23)12-3-2-4-13(18)7-12/h2-8,11,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYBTMZKRXNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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